molecular formula C33H36F3N5O10 B058222 Ac-YVAD-AFC

Ac-YVAD-AFC

Cat. No.: B058222
M. Wt: 719.7 g/mol
InChI Key: GWKJISJKNKIJNP-DEQDFGQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Tyr-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin is a tetrapeptide obtained by formal condensation of the C-terminal carboxy group of Ac-Tyr-Val-Ala-Asp with the amino group of 7-amino-4-trifluoromethylcoumarin. It has a role as a protease inhibitor. It is a tetrapeptide, a member of acetamides, a member of coumarins and an organofluorine compound. It is functionally related to a 7-amino-4-(trifluoromethyl)coumarin.

Mechanism of Action

Target of Action

Ac-YVAD-AFC is a fluorogenic substrate primarily targeting caspase-1 . Caspases are a family of cysteine-dependent proteases that play essential roles in various cellular processes, including apoptosis, proliferation, differentiation, and the inflammatory response .

Mode of Action

The compound interacts with its targets through a specific sequence of amino acids, YVAD, which has been shown to be a preferred cleavage site for caspase-1 and -4 . When caspase-1 or -4 cleaves this compound, it releases a fluorescent compound known as AFC (7-amino-4-trifluoromethylcoumarin) .

Biochemical Pathways

The cleavage of this compound by caspase-1 or -4 is part of the broader caspase-mediated cell death and inflammation pathways . Dysregulation of these pathways has been linked to various diseases, including inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Pharmacokinetics

It’s worth noting that the compound’s solubility in dmso is 100 mg/ml , which could potentially impact its bioavailability.

Result of Action

The cleavage of this compound by caspase-1 or -4 results in the release of AFC . This release can be quantified by fluorescent detection, with an excitation wavelength of 400 nm and an emission wavelength of 505 nm . This fluorescence allows researchers to measure caspase activity, providing a valuable tool for studying apoptosis and inflammation.

Action Environment

It’s important to note that the compound should be stored in sealed storage, away from moisture and light, under nitrogen . This suggests that environmental conditions such as temperature, light, and humidity could potentially affect the compound’s stability and efficacy.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36F3N5O10/c1-15(2)28(41-31(49)23(38-17(4)42)11-18-5-8-20(43)9-6-18)32(50)37-16(3)29(47)40-24(14-26(44)45)30(48)39-19-7-10-21-22(33(34,35)36)13-27(46)51-25(21)12-19/h5-10,12-13,15-16,23-24,28,43H,11,14H2,1-4H3,(H,37,50)(H,38,42)(H,39,48)(H,40,47)(H,41,49)(H,44,45)/t16-,23-,24-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKJISJKNKIJNP-DEQDFGQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36F3N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Ac-YVAD-AFC used to study the effects of stone-forming components on bladder urothelium?

A: this compound is a fluorogenic substrate for caspase-1, an enzyme involved in inflammatory processes. [, ] When caspase-1 cleaves this compound, a fluorescent signal is produced. Researchers utilized this property to investigate the effects of calcium pyrophosphate (CPPD) and monosodium urate (MSU), both stone-forming components, on bladder urothelial cells. [] By measuring the fluorescence intensity after treating cells with CPPD or MSU, researchers could quantify caspase-1 activity and thus assess the level of NLRP3 inflammasome activation, a key inflammatory pathway. This method allowed them to demonstrate that both CPPD and MSU activate the NLRP3 inflammasome in a dose-dependent manner within bladder urothelium. []

Q2: Why was this compound chosen as a marker for caspase-1 activity instead of other caspase substrates, such as Ac-DEVD-amc, which is mentioned in one of the papers as a preferred substrate for caspase-3?

A: While Ac-DEVD-amc is indeed a preferred substrate for caspase-3, the research in question specifically focuses on the activation of the NLRP3 inflammasome, a process directly mediated by caspase-1. [] Therefore, using this compound, a more specific substrate for caspase-1, ensures that the observed effects are directly related to NLRP3 inflammasome activation and not influenced by the activity of other caspases like caspase-3. [] Choosing a substrate with higher specificity for the enzyme of interest, in this case, caspase-1, ensures more accurate and reliable results in the context of this specific research question.

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